Methyl 2-amino-3-fluoro-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-fluoro-5-iodobenzoate is a chemical compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol . This compound is of interest due to its unique combination of functional groups, including an amino group, a fluoro group, and an iodine atom attached to a benzoate ester. These functional groups confer distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a fluorobenzoate precursor, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the amination step may require ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. The use of automated reactors and advanced monitoring systems can help achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-fluoro-5-iodobenzoate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and iodine groups can enhance its binding affinity and selectivity for certain targets, while the amino group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-5-chloro-3-iodobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 2-fluoro-5-iodobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
The presence of both a fluoro and an iodine atom allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H7FINO2 |
---|---|
Molekulargewicht |
295.05 g/mol |
IUPAC-Name |
methyl 2-amino-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 |
InChI-Schlüssel |
WBLXHILFBNQEBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)I)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.